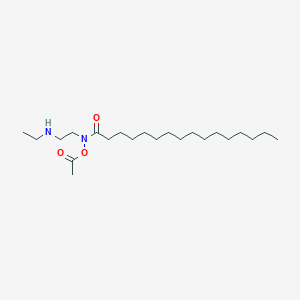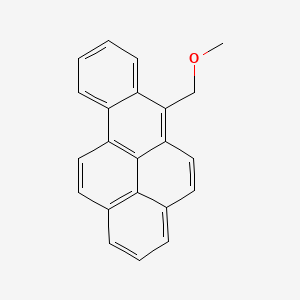
6-(Methoxymethyl)benzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxymethyl)benzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound features a methoxymethyl group attached to the sixth position of the benzo(a)pyrene structure, which consists of five fused aromatic rings. Benzo(a)pyrene and its derivatives are significant in environmental and health sciences due to their presence in fossil fuels, tobacco smoke, and grilled foods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)benzo(a)pyrene typically involves the functionalization of the benzo(a)pyrene core. One common method is the electrophilic aromatic substitution, where a methoxymethyl group is introduced at the sixth position of the benzo(a)pyrene molecule. This can be achieved using methoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxymethyl)benzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Reduced PAH derivatives.
Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Methoxymethyl)benzo(a)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Mécanisme D'action
The mechanism of action of 6-(Methoxymethyl)benzo(a)pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form benzo(a)pyrene diol epoxide, which can bind to DNA and cause genotoxic effects. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxicological effects of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound without the methoxymethyl group.
6-Methoxybenzo(a)pyrene: Similar structure but with a methoxy group instead of methoxymethyl.
6-Hydroxybenzo(a)pyrene: Contains a hydroxyl group at the sixth position.
Uniqueness
6-(Methoxymethyl)benzo(a)pyrene is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and biological interactions. This modification can alter the compound’s metabolic pathways and its ability to form DNA adducts, making it a valuable compound for studying the effects of structural changes on PAH toxicity .
Propriétés
Numéro CAS |
56558-24-8 |
|---|---|
Formule moléculaire |
C22H16O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
6-(methoxymethyl)benzo[a]pyrene |
InChI |
InChI=1S/C22H16O/c1-23-13-20-17-8-3-2-7-16(17)18-11-9-14-5-4-6-15-10-12-19(20)22(18)21(14)15/h2-12H,13H2,1H3 |
Clé InChI |
QLNCPROMPVFEQG-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


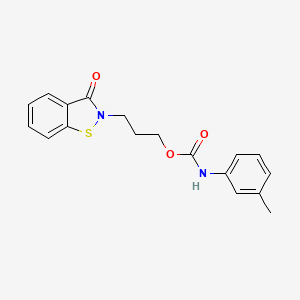
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
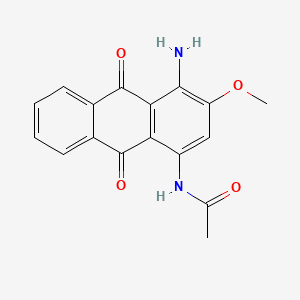
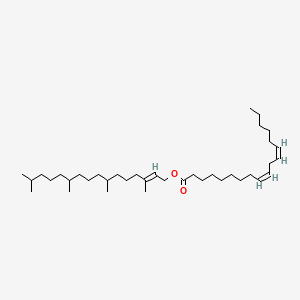


![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
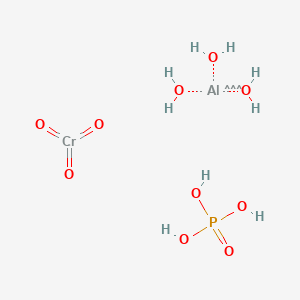
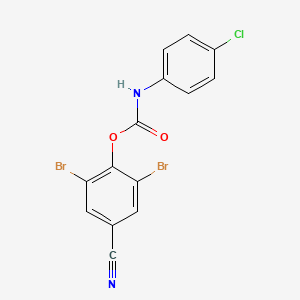
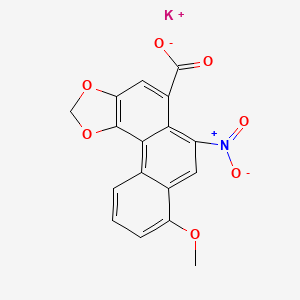
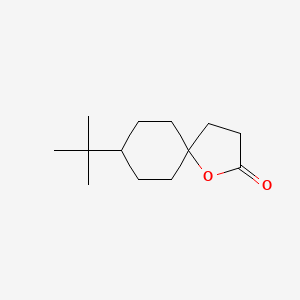
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

